molecular formula C9H7ClF2O2 B6284839 3-(3-CHLOROPHENYL)-2,2-DIFLUOROPROPANOIC ACID CAS No. 1785431-69-7

3-(3-CHLOROPHENYL)-2,2-DIFLUOROPROPANOIC ACID

Cat. No.: B6284839
CAS No.: 1785431-69-7
M. Wt: 220.6
InChI Key:
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Description

3-(3-Chlorophenyl)-2,2-difluoropropanoic acid: is an organic compound characterized by the presence of a chlorinated phenyl ring and two fluorine atoms attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-chlorophenyl)-2,2-difluoropropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-chlorobenzaldehyde.

    Fluorination: The aldehyde group is converted to a difluoromethyl group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Carboxylation: The difluoromethyl group is then carboxylated to form the propanoic acid moiety.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination and carboxylation processes, often utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a precursor in the development of fluorinated pharmaceuticals.

Biology:

  • Investigated for its potential as an enzyme inhibitor due to the presence of fluorine atoms, which can enhance binding affinity.

Medicine:

  • Explored for its potential use in anti-inflammatory and anticancer drugs.

Industry:

  • Utilized in the development of agrochemicals, particularly herbicides and pesticides.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

    3-(3-Chlorophenyl)propanoic acid: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    2,2-Difluoropropanoic acid: Lacks the chlorophenyl group, leading to different reactivity and applications.

Uniqueness:

  • The combination of a chlorinated phenyl ring and two fluorine atoms in 3-(3-chlorophenyl)-2,2-difluoropropanoic acid imparts unique chemical properties, such as increased stability and enhanced binding affinity to biological targets, making it a valuable compound in various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-chlorophenyl)-2,2-difluoropropanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-chlorobenzaldehyde", "2,2-difluoroacetic acid", "sodium borohydride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Reduction of 3-chlorobenzaldehyde to 3-chlorobenzyl alcohol using sodium borohydride in methanol", "Step 2: Conversion of 3-chlorobenzyl alcohol to 3-chlorophenylacetic acid using sodium hydroxide and 2,2-difluoroacetic acid in water", "Step 3: Decarboxylation of 3-chlorophenylacetic acid to 3-(3-chlorophenyl)-2,2-difluoropropanoic acid using hydrochloric acid and diethyl ether" ] }

CAS No.

1785431-69-7

Molecular Formula

C9H7ClF2O2

Molecular Weight

220.6

Purity

95

Origin of Product

United States

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